![molecular formula C16H24N2O4 B2670888 N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine CAS No. 438533-54-1](/img/structure/B2670888.png)
N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine
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Overview
Description
“N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine” likely refers to a compound that contains an o-phenylenediamine (a benzene ring with two amine groups) where the amine groups are protected by tert-butoxycarbonyl (Boc) groups . Boc groups are commonly used in organic synthesis to protect amine groups during a reaction .
Molecular Structure Analysis
The molecular structure of “N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine” would consist of a benzene ring (from the o-phenylenediamine) with two amine groups that are each connected to a Boc group . The Boc group itself consists of a carbonyl group (C=O) connected to an oxygen atom, which is in turn connected to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
The Boc groups in “N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine” can be removed under acidic conditions or by certain reagents like trifluoroacetic acid (TFA) . This would regenerate the free amine groups . Additionally, the compound could potentially undergo reactions at the aromatic ring, such as electrophilic aromatic substitution .Scientific Research Applications
Peptide Synthesis and Amino Acid Ionic Liquids
Overview
N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine (referred to as Boc-Phenylene) serves as a versatile building block in peptide synthesis and amino acid ionic liquids (AAILs). Its tert-butoxycarbonyl (Boc) protecting groups shield amino functionalities during reactions, allowing for controlled and efficient synthesis.
Applications:
- Boc-Protected Amino Acid Ionic Liquids (Boc-AAILs) for Dipeptide Synthesis:
- Boc-AAILs, derived from Boc-Phenylene, enhance peptide synthesis. These room-temperature ionic liquids provide a controlled environment for amide bond formation without the need for additional bases. The coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide facilitates efficient dipeptide formation .
- Boc-Phenylene-based ionic liquids can serve as efficient reactants and solvents in organic synthesis. By protecting the reactive side chain and N-terminus, Boc-AAILs enable controlled reactions and minimize unwanted side reactions .
Solid Electrolyte Interface (SEI) Formation for Silicon-Based Anodes
Overview
Silicon-based anodes face challenges due to volume expansion during lithium-ion battery cycling. N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine (Boc-Phenylene) addresses this by forming a stable solid electrolyte interface (SEI) on silicon particles.
Applications:
- SEI Formation and HF Removal
- Boc-Phenylene (BTMSB) creates a uniform and robust SEI rich in LiF on silicon-based electrode particles. This SEI accommodates silicon’s volume changes and promotes efficient lithium-ion transport. Additionally, BTMSB can remove harmful hydrofluoric acid (HF) to stabilize the electrode-electrolyte interface .
Safety and Hazards
Future Directions
The future directions for research on “N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine” would likely depend on the specific applications of the compound. For example, if the compound is being used in peptide synthesis, future research might focus on improving the efficiency of the Boc protection and deprotection steps . Alternatively, if the compound is being used as a building block in the synthesis of more complex molecules, future research might focus on developing new synthetic routes using this compound .
properties
IUPAC Name |
tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPWRGXKKBXCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine |
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